4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a propylthio-thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Propylthio Group: The propylthio group can be introduced via nucleophilic substitution using propylthiol and a suitable leaving group on the thiadiazole ring.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting aniline with a suitable acyl chloride.
Coupling of the Thiadiazole and Benzamide Moieties: The final step involves coupling the thiadiazole derivative with the benzamide core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, or anticancer properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials, such as polymers or nanomaterials, with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing functional groups.
Industrial Applications: It can be utilized in the development of specialty chemicals, such as catalysts or intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfur-containing groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-(N,N-dimethylsulfamoyl)-N-(5-methylthio)-1,3,4-thiadiazol-2-yl)benzamide
- **4-(N,N-dimethylsulfamoyl)-N-(5-ethylthio)-1,3,4-thiadiazol-2-yl)benzamide
- **4-(N,N-dimethylsulfamoyl)-N-(5-butylthio)-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
4-(N,N-dimethylsulfamoyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The propylthio group provides a balance between hydrophobicity and reactivity, making it suitable for various applications. The presence of the dimethylsulfamoyl group enhances its solubility and stability, further distinguishing it from similar compounds.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S3/c1-4-9-22-14-17-16-13(23-14)15-12(19)10-5-7-11(8-6-10)24(20,21)18(2)3/h5-8H,4,9H2,1-3H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPOSCQCJBJIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.